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Compound of Interest

(S)-Methyl 4-(1-
Compound Name:
aminoethyl)benzoate

cat. No.: B1591570

An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate: A Chiral Building Block
for Advanced Synthesis

Introduction

(S)-Methyl 4-(1-aminoethyl)benzoate is a chiral aromatic compound of significant interest in
the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates a
benzene ring para-substituted with a methyl ester and an (S)-configured 1-aminoethyl group,
presents a stereochemically defined scaffold. This makes it a valuable intermediate for the
asymmetric synthesis of complex, enantiomerically pure molecules, particularly active
pharmaceutical ingredients (APIs).[1][2] The precise spatial arrangement of the primary amine
is critical, as the biological activity of many pharmaceuticals is highly dependent on the
stereochemistry of their chiral centers.[1][2] This guide provides a comprehensive overview of
the chemical properties, synthesis, characterization, and applications of this versatile building
block.

Core Chemical and Physical Properties

The fundamental properties of (S)-Methyl 4-(1-aminoethyl)benzoate are summarized below.
These identifiers and characteristics are essential for sourcing, handling, and utilizing the
compound in a research or development setting.
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Property Value Reference
methyl 4-[(1S)-1-

IUPAC Name _ Y 4AS) [3]
aminoethyllbenzoate

CAS Number 222714-37-6 [4]

Molecular Formula C10H13NO2 [4]

Molecular Weight 179.22 g/mol [4]

_ White to Yellow Sticky Oil to

Physical Form ) [3]
Solid

Typical Purity 97-98% [3114]

N 2-8°C, Keep in dark place,

Storage Conditions ) [3]
inert atmosphere
1S/C10H13NO2/c1-7(11)8-3-

InChl 5-9(6-4-8)10(12)13-2/h3- N/A
7H,11H2,1-2H3/t7-/m0/s1
XSYGLHLLQZGWPT-

InChiKey N/A
VIFPVTCESA-N

SMILES C--INVALID-LINK--N N/A

Stereochemistry: The (S)-Configuration

Chirality is a central concept in modern drug development. For many APIs, only one

enantiomer provides the desired therapeutic effect, while the other may be inactive or even

responsible for adverse effects.[1] The (S)-Methyl 4-(1-aminoethyl)benzoate molecule

possesses a single chiral center at the benzylic carbon of the aminoethyl group.

The "(S)" designation, derived from the Latin sinister for left, describes the absolute

configuration at this stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules. The

substituents on the chiral carbon are ranked by atomic number, and the molecule is oriented so

the lowest-priority group (typically hydrogen) points away from the viewer. The sequence from

highest to lowest priority of the remaining groups determines the configuration. The presence of

this pre-defined stereocenter is invaluable, as it allows chemists to introduce this specific
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chirality into a target molecule, avoiding the need for costly and often inefficient chiral resolution
steps later in the synthesis.[2]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of (S)-Methyl 4-(1-aminoethyl)benzoate
are paramount to ensure its quality and suitability for pharmaceutical applications.

Enantioselective Synthesis

An efficient and common method for producing this chiral amine is the asymmetric reductive
amination of a prochiral ketone, methyl 4-acetylbenzoate. This transformation can be achieved
with high enantioselectivity using biocatalysis, for instance, with an (S)-selective w-
transaminase enzyme.

Protocol: Biocatalytic Asymmetric Reductive Amination

e Reaction Setup: In a temperature-controlled reaction vessel, dissolve methyl 4-
acetylbenzoate and an amine donor (e.g., isopropylamine) in a suitable buffer (e.g.,
potassium phosphate buffer, pH 8.0).

o Enzyme Addition: Add the (S)-selective w-transaminase enzyme and the requisite pyridoxal
5'-phosphate (PLP) cofactor to the mixture.

o Reaction Conditions: Maintain the reaction at the enzyme's optimal temperature (e.g., 35-
40°C) with gentle agitation to ensure homogeneity.

» Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them
via chiral HPLC to determine the conversion of the starting material and the enantiomeric
excess (ee) of the product.

o Workup: Once the desired conversion is achieved, quench the reaction by adjusting the pH
to >10 with a base like ammonium hydroxide.

o Extraction: Extract the product from the aqueous phase using an organic solvent such as
ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.qg.,
Na=S0a), filtered, and concentrated under reduced pressure to yield the crude product.
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 Purification: If necessary, the crude product can be further purified using column
chromatography.

[Methyl 4—acety|benzoate]

| Asymmetric (S)-Methyl
Reductive Amination 4-(1-aminoethyl)benzoate

w-Transaminase (S-selective)|
PLP Cofactor, Amine Donor

Click to download full resolution via product page

Caption: General workflow for the biocatalytic synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a
critical quality control step. A combination of spectroscopic and chromatographic techniques is
employed.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Provides information on the proton environment. Expected signals include
doublets and quartets for the ethyl group protons, singlets for the methyl ester protons,
and distinct signals for the aromatic protons.

o 13C NMR: Shows the number of unique carbon environments. Key signals correspond to
the carbonyl carbon of the ester, the aromatic carbons, the chiral benzylic carbon, and the
methyl carbons.

« Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic stretches
would be observed for the N-H bonds of the primary amine, the C=0 of the ester, and C-H
bonds of the aromatic and aliphatic portions.[5]

e Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the
molecular formula. The fragmentation pattern can also provide structural information.[5]
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» Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for
determining the enantiomeric purity or enantiomeric excess (ee) of the product.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

o Column and Mobile Phase: Select a suitable chiral stationary phase (e.g., a polysaccharide-
based column) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol
with a basic additive like diethylamine).

o Standard Preparation: Prepare a solution of the racemic methyl 4-(1-aminoethyl)benzoate to
serve as a standard for identifying the retention times of both the (S) and (R) enantiomers.

o Sample Preparation: Prepare a solution of the synthesized (S)-enantiomer sample in the
mobile phase.

e Analysis:

o

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

[¢]

Inject the racemic standard to establish the retention times and confirm peak resolution.

[e]

Inject the synthesized sample.

[e]

Use a UV detector set to a wavelength of high absorbance (e.g., 240 nm).

e Calculation: Calculate the enantiomeric excess using the peak areas of the (S) and (R)
enantiomers from the sample chromatogram: ee (%) = [ (Area(S) - Area(R)) / (Area(S) +
Area(R)) ] x 100.
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Caption: Workflow for analytical characterization.

Reactivity and Synthetic Applications

The utility of (S)-Methyl 4-(1-aminoethyl)benzoate as a building block stems from the distinct
reactivity of its primary amine and methyl ester functional groups. This dual functionality allows
for a wide range of subsequent chemical transformations.

» Reactions at the Amino Group: The primary amine is a nucleophile and can readily undergo
reactions such as acylation to form amides, alkylation, and reductive amination.

» Reactions at the Ester Group: The methyl ester can be hydrolyzed to the corresponding
carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol.

This versatility makes it a valuable precursor in the synthesis of numerous APIs. For example,
chiral amines of this type are key components in the synthesis of certain cholinesterase
inhibitors used in the treatment of Alzheimer's disease and other dementias.[2] The defined
stereochemistry of the amine is often critical for the drug's ability to bind effectively to its target
enzyme.[2]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1591570?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591570?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_R_Methyl_4_1_aminoethyl_benzoate_Structure_Stereochemistry_and_Synthetic_Applications.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_R_Methyl_4_1_aminoethyl_benzoate_Structure_Stereochemistry_and_Synthetic_Applications.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Safety and Handling

While a specific safety data sheet (SDS) for the (S)-enantiomer is not detailed in the provided

search results, data for the racemic mixture and structurally similar aminobenzoates provide

essential guidance. The compound should be handled by trained personnel in a well-ventilated

area.

Hazard Information

Details

Reference

GHS Pictogram

Exclamation Mark (GHS07)

[3]

Signal Word

Warning

[3]

Hazard Statements

H302: Harmful if
swallowed.H315: Causes skin
irritation.H319: Causes serious
eye irritation.H335: May cause

respiratory irritation.

[3](6]

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[3]

Handling Recommendations:

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side-shields, and a lab coat.[7][8]

o Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9]

e Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to

prevent degradation.[3]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[9]

Conclusion

(S)-Methyl 4-(1-aminoethyl)benzoate is a fundamentally important chiral synthon in modern
organic and medicinal chemistry. Its well-defined stereochemistry, coupled with its versatile
functional groups, provides a reliable and efficient starting point for the construction of
enantiomerically pure drug molecules. The robust methods for its synthesis and the rigorous
analytical technigues available for its characterization ensure the high quality required for
pharmaceutical development. As the demand for stereochemically pure APIs continues to grow,
the role of such chiral building blocks in accelerating drug discovery and development will
remain critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1591570#s-methyl-4-1-aminoethyl-benzoate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1591570#s-methyl-4-1-aminoethyl-benzoate-chemical-properties
https://www.benchchem.com/product/b1591570#s-methyl-4-1-aminoethyl-benzoate-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1591570?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

